molecular formula C5H13ClN8 B1233756 Methylglyoxal bis(guanylhydrazone) dihydrochloride CAS No. 7059-23-6

Methylglyoxal bis(guanylhydrazone) dihydrochloride

Cat. No.: B1233756
CAS No.: 7059-23-6
M. Wt: 220.66 g/mol
InChI Key: RRECQJYPJNWFNK-BCKSSGNJSA-N
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Description

Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.

Scientific Research Applications

Anticancer Agent

Methylglyoxal bis(guanylhydrazone) has been studied for its anticancer properties, particularly in the treatment of acute myelocytic leukemia and lymphomatous diseases. The compound exhibits antitumor effects and is being investigated for its action mechanisms, including its role in inducing hypoglycemia and hepatic necrosis as well as its impact on oxidative phosphorylation (Mihich, 1963).

Enzymatic Inhibition

Methylglyoxal bis(guanylhydrazone) is a potent inhibitor of S-adenosylmethionine decarboxylase across various mammalian tissues. This inhibition is particularly significant in the presence of putrescine, an activator of this enzyme. The compound has shown effects in both drug-resistant and drug-sensitive leukemia sublines (Corti et al., 1974).

Biochemical Interactions

The compound has been observed to interact with cellular processes such as polyamine biosynthesis in tumor cells. It acts as an inhibitor of adenosylmethionine decarboxylase and affects other enzymes like diamine oxidase. This interaction plays a role in the alteration of cellular polyamine levels, impacting cell proliferation and growth (Seppänen et al., 1984).

Impact on Cell Proliferation

Studies have shown that methylglyoxal bis(guanylhydrazone) can influence the polyamine biosynthetic pathway, resulting in changes in cell proliferation activities. This is seen in its ability to affect S-adenosyl-l-methionine decarboxylase and ornithine decarboxylase activities in leukemic mice, which are crucial enzymes in polyamine synthesis (Heby et al., 1973).

Drug Penetration and Distribution

Investigations into the penetration of methylglyoxal bis(guanylhydrazone) into human tissues, particularly in cases of leukemia and intracerebral tumors, have been conducted. These studies explore how the drug distributes in the body and its ability to concentrate in target tissues, which is crucial for its therapeutic effectiveness (Rosenblum et al., 1981).

Properties

CAS No.

7059-23-6

Molecular Formula

C5H13ClN8

Molecular Weight

220.66 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride

InChI

InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+;

InChI Key

RRECQJYPJNWFNK-BCKSSGNJSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl

SMILES

CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.Cl

shelf_life

Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition.

solubility

0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

Synonyms

Methyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylglyoxal bis(guanylhydrazone) dihydrochloride
Reactant of Route 2
Methylglyoxal bis(guanylhydrazone) dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methylglyoxal bis(guanylhydrazone) dihydrochloride
Reactant of Route 4
Methylglyoxal bis(guanylhydrazone) dihydrochloride
Reactant of Route 5
Methylglyoxal bis(guanylhydrazone) dihydrochloride
Reactant of Route 6
Reactant of Route 6
Methylglyoxal bis(guanylhydrazone) dihydrochloride

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